7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This compound can inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound has a similar structure but lacks the hydroxyl group at the 4-position.
γ-Tocopherol:
Uniqueness
7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3 |
InChI Key |
NYJUGYSYOGMLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.